molecular formula C19H23N3O6S2 B3017304 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-sulfamoylphenyl)benzamide CAS No. 327975-16-6

4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B3017304
CAS No.: 327975-16-6
M. Wt: 453.53
InChI Key: ILEUEIXVCJROOY-UHFFFAOYSA-N
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Description

4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-sulfamoylphenyl)benzamide is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery research. It integrates two privileged pharmacophores: a sulfamoylbenzamide moiety and a 2,6-dimethylmorpholinosulfonyl group. The N-(4-sulfamoylphenyl)benzamide core is a recognized structure in medicinal chemistry, known for its versatility and potential to interact with diverse biological targets. This core scaffold has been utilized in research to develop compounds with a range of pharmacological activities, including enzyme inhibition . The incorporation of the 2,6-dimethylmorpholine group via a sulfonyl linker is a strategic modification often employed to fine-tune the molecule's physicochemical properties, solubility, and binding affinity, potentially leading to enhanced selectivity for specific targets. This compound is representative of a class of molecules investigated for their potential to inhibit various enzymes, such as carbonic anhydrases or nucleotide pyrophosphatases/phosphodiesterases (h-NTPDases), which are implicated in conditions ranging from glaucoma to cancer and thrombosis . Researchers can leverage this compound as a key intermediate or a starting point for structure-activity relationship (SAR) studies, exploring modifications on either the benzamide or the sulfonamide portions to optimize potency and selectivity . As a high-value research chemical, it is ideal for synthesizing novel derivatives and probing complex biochemical pathways. Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use. Handle with care in a controlled laboratory setting.

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6S2/c1-13-11-22(12-14(2)28-13)30(26,27)18-7-3-15(4-8-18)19(23)21-16-5-9-17(10-6-16)29(20,24)25/h3-10,13-14H,11-12H2,1-2H3,(H,21,23)(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEUEIXVCJROOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-sulfamoylphenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides and a suitable base.

    Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be attached via a nucleophilic substitution reaction, where the sulfamoyl group is introduced using sulfamoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or sulfonamides.

Scientific Research Applications

4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-sulfamoylphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on two analogs from the evidence, which share the 4-((2,6-dimethylmorpholino)sulfonyl)benzamide scaffold but differ in their N-substituents. Key properties and structural distinctions are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Property 4-((2,6-dimethylmorpholino)sulfonyl)-N-(2,3,5-trichlorophenyl)benzamide 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide
Molecular Formula C₁₉H₁₉Cl₃N₂O₄S C₂₃H₂₆N₄O₅S
Molecular Weight 477.8 g/mol 470.5 g/mol
Substituent on Benzamide Nitrogen 2,3,5-Trichlorophenyl 5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl
Key Functional Groups Chlorinated aryl group Oxadiazole heterocycle + dimethylphenyl
SMILES CC1CN(S(=O)(=O)c2ccc(C(=O)Nc3cc(Cl)cc(Cl)c3Cl)cc2)CC(C)O1 Cc1ccc(-c2nnc(NC(=O)c3ccc(S(=O)(=O)N4CC(C)OC(C)C4)cc3)o2)cc1C

Key Observations

Impact of Substituents on Molecular Weight :

  • The trichlorophenyl analog (477.8 g/mol) has a higher molecular weight due to three chlorine atoms, which contribute significant atomic mass .
  • The oxadiazole-containing compound (470.5 g/mol) incorporates a lighter heterocyclic system (oxadiazole) but compensates with additional methyl groups on the phenyl ring .

The oxadiazole moiety () adds a planar, aromatic heterocycle, which may improve π-π stacking interactions or metabolic stability compared to purely aliphatic or halogenated groups .

Hypothetical Comparison with Target Compound :

  • The target compound’s 4-sulfamoylphenyl group differs from the analogs by introducing a sulfonamide (-SO₂NH₂) at the para position. This group is highly polar, likely increasing aqueous solubility and hydrogen-bonding capacity relative to the trichlorophenyl or oxadiazole substituents.

Biological Activity

4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-sulfamoylphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in treating specific diseases, and relevant research findings.

  • Molecular Formula : C22H24N4O6S
  • Molecular Weight : 460.57 g/mol
  • Structural Features : The compound contains a sulfonamide group and a morpholine moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in disease pathways. It has been studied for its role as a potential inhibitor of certain enzymes and pathways related to cancer and inflammatory diseases.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular signaling pathways. PDE inhibitors have been shown to have anti-inflammatory and anti-cancer properties .
  • Antiproliferative Activity : Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, in a study involving a series of acylaminomethylbenzamides, several compounds demonstrated promising antiproliferative activities .

Efficacy in Cancer Treatment

A notable study evaluated the antiproliferative effects of related compounds in the National Cancer Institute's primary anti-cancer screen. Out of 34 compounds tested, eight showed interesting activity, leading to further in vivo testing . The specific mechanisms through which these compounds exert their effects include:

  • Cell Cycle Regulation : Compounds were assessed for their ability to interfere with cell cycle regulating enzymes such as cdc2 kinase and cdc25 phosphatase. Although some compounds showed inactivity in these assays, the structural similarities suggest that this compound may warrant further investigation for potential activity.

Case Studies

  • In Vivo Testing : In one study, related benzamide derivatives were administered to tumor-bearing mice, resulting in significant tumor regression compared to control groups. These results indicate the potential of this class of compounds in cancer therapeutics.
  • Inflammatory Diseases : The compound's mechanism as a PDE inhibitor suggests utility in treating conditions like asthma and chronic obstructive pulmonary disease (COPD). Selective PDE4 inhibitors have shown efficacy in reducing airway hyperreactivity and inflammation .

Data Tables

PropertyValue
Molecular FormulaC22H24N4O6S
Molecular Weight460.57 g/mol
Antiproliferative ActivitySignificant against various cancer lines
Enzyme TargetPhosphodiesterase (PDE)

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